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molecular formula C8H11BrN2 B8536067 5-Bromo-4-propylpyridine-2-amine

5-Bromo-4-propylpyridine-2-amine

Cat. No. B8536067
M. Wt: 215.09 g/mol
InChI Key: HUUFGUVSXJBSDN-UHFFFAOYSA-N
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Patent
US08551985B2

Procedure details

To a solution of 4-propylpyridin-2-amine (5.70 g, 41.8 mmol) in ethanol (210 mL), a solution of bromine in ethanol (bromine 2.38 mL/ethanol 50 mL) was added under ice-cold conditions, and the mixture was stirred under ice-cold conditions for 0.5 hours. Under ice-cold conditions, the reaction solution was added an aqueous solution of sodium hydrogen carbonate, concentrated in vacuo, and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate), and the title compound (4.34 g (yield 48%)) was obtained as a brown oil.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
2.38 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([NH2:10])[CH:5]=1)[CH2:2][CH3:3].[Br:11]Br.C(=O)([O-])O.[Na+]>C(O)C>[Br:11][C:9]1[C:4]([CH2:1][CH2:2][CH3:3])=[CH:5][C:6]([NH2:10])=[N:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
C(CC)C1=CC(=NC=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
210 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
2.38 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under ice-cold conditions for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica-gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)N)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.34 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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